molecular formula C15H15N5O2S2 B14097648 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14097648
M. Wt: 361.4 g/mol
InChI Key: FYTPZKUCZOGQJG-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. The thiadiazole ring can be synthesized through the reaction of ethyl isothiocyanate with hydrazine hydrate, followed by cyclization with sulfur. The pyrazole ring is often prepared by the condensation of hydrazine with a β-diketone. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the highest purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and pyrazole derivatives, such as:

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

What sets N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H15N5O2S2/c1-3-23-15-20-19-14(24-15)16-13(22)11-7-10(17-18-11)9-6-8(2)4-5-12(9)21/h4-7,21H,3H2,1-2H3,(H,17,18)(H,16,19,22)

InChI Key

FYTPZKUCZOGQJG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)C)O

Origin of Product

United States

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